molecular formula C14H14ClNO2 B6346162 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1188050-14-7

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346162
CAS No.: 1188050-14-7
M. Wt: 263.72 g/mol
InChI Key: BHRODQRDDDCDAI-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is an organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chloro substituent, and an oxazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-tert-butylbenzaldehyde with chloroacetonitrile in the presence of a base can lead to the formation of the oxazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring and chloro substituent may also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde include:

Uniqueness

What sets this compound apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the oxazole ring, in particular, offers opportunities for interactions with biological targets that are not possible with simpler compounds .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-17)13(15)18-16-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRODQRDDDCDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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